Enloplatin: A Technical Overview of a Platinum Coordination Complex
Enloplatin: A Technical Overview of a Platinum Coordination Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin is a platinum-based coordination complex investigated for its potential as an antineoplastic agent. As a structural analog of carboplatin, it shares the cyclobutane-1,1-dicarboxylate (CBDCA) leaving group ligand, a feature that significantly influences its pharmacokinetic profile. While preclinical studies demonstrated cytotoxic activity, clinical investigations, particularly in platinum-refractory ovarian cancer, revealed minimal therapeutic efficacy, leading to the cessation of its development. This guide provides a comprehensive technical overview of Enloplatin, detailing its chemical properties, mechanism of action, pharmacokinetic profile, and the molecular mechanisms underlying resistance, drawing comparisons to its better-known counterparts, cisplatin and carboplatin.
Introduction
The clinical success of cisplatin spurred the development of numerous platinum-based analogs with the aim of improving the therapeutic index by reducing toxicity and overcoming resistance. Enloplatin (cis-(1,1-cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II)) emerged from these efforts as a compound with a novel diamine carrier ligand, tetrahydro-4H-pyran-4,4-dimethanamine, while retaining the CBDCA leaving group of carboplatin.[1][2] The rationale behind this design was to explore the impact of the carrier ligand on antitumor activity and toxicity, given that the CBDCA ligand was known to modulate the pharmacokinetic behavior of carboplatin.[3] Despite initial promise, Enloplatin's clinical development was halted due to a lack of significant antitumor activity in patients with platinum-refractory ovarian cancer.[2][3]
Physicochemical Properties
Enloplatin is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [2] |
| Molecular Weight | 481.41 g/mol | [2] |
| Melting Point | 260 to 263 °C | [2] |
| Water Solubility | 450 mg/mL (20 °C) | [2] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 111523-41-2 | [2] |
Synthesis
Figure 2. Cellular mechanism of action of Enloplatin.
Pharmacokinetics
Pharmacokinetic studies of Enloplatin have shown that its behavior in plasma is very similar to that of carboplatin. [3]This similarity is attributed to the shared CBDCA leaving group, which appears to be the primary determinant of the plasma pharmacokinetics for this class of platinum complexes. [3]Key pharmacokinetic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| Bioavailability (IV) | 100% | [2] |
| Protein Binding | >85% | [2][3] |
| Elimination Half-life (Whole Blood) | 56 ± 40 hours | [2] |
| Elimination Half-life (Blood Plasma) | 52 ± 40 hours | [2] |
| Excretion | Renal | [2][3] |
A significant portion of Enloplatin in the plasma becomes protein-bound over time, with approximately 85% of the drug being protein-bound 13.5 hours after the initiation of treatment. [3]Elimination of Enloplatin is primarily through renal excretion. [2][3]
Clinical Efficacy and Toxicity
Enloplatin was investigated in a phase II clinical trial for patients with platinum-refractory advanced ovarian carcinoma. [3]The study revealed minimal antitumor activity, with only one partial response observed in 18 evaluable patients. [3]The development of Enloplatin was subsequently discontinued.
The toxicity profile of Enloplatin is similar to that of carboplatin. [2]The dose-limiting toxicity was found to be myelosuppression, specifically neutropenia. [2][3]Nephrotoxicity was observed but was generally manageable. [2][3]Importantly, Enloplatin did not cause significant neurotoxicity or ototoxicity, which are common dose-limiting side effects of cisplatin. [2]
Mechanisms of Resistance
Resistance to platinum-based drugs is a major clinical challenge and is a multifactorial process. Enloplatin was found to be cross-resistant with carboplatin, suggesting shared mechanisms of resistance. [2]While specific studies on Enloplatin resistance are lacking, the known mechanisms of resistance to platinum drugs in general are applicable and are summarized in Figure 3.
Figure 3. General mechanisms of resistance to platinum-based drugs.
These mechanisms can be broadly categorized as:
-
Reduced intracellular drug accumulation: This can occur through decreased drug influx, for example, by downregulation of copper transporter 1 (CTR1), or increased drug efflux mediated by transporters such as ATP7A and ATP7B. [4]* Enhanced cellular detoxification: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum complexes before they reach their DNA target.
-
Increased DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) and homologous recombination (HR) pathways, can more efficiently remove platinum-DNA adducts.
-
Increased tolerance to DNA damage: Alterations in cell signaling pathways can allow cells to tolerate higher levels of DNA damage without undergoing apoptosis. This can involve mutations in genes like p53 or changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Analytical Methodologies
The quantification of Enloplatin and platinum in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Validated analytical methods have been developed for this purpose.
Quantification of Enloplatin
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection at 230 nm has been established for the determination of Enloplatin in plasma. [5] Experimental Protocol: HPLC Analysis of Enloplatin in Plasma
-
Sample Preparation: Precipitate plasma proteins with dilute perchloric acid.
-
Neutralization: Mix the supernatant with sodium phosphate buffer.
-
Injection: Inject the prepared sample into the LC system.
-
Chromatography:
-
Column: C18 or cyano column.
-
Mobile Phase: Isocratic elution with a suitable buffer system.
-
Detection: UV at 230 nm.
-
-
Quantification: The method is linear in the range of 0.50 to 50.0 µg/mL.
Quantification of Total Platinum
Flameless atomic absorption spectrometry (FAAS) is used for the determination of total platinum content in plasma, plasma ultrafiltrate, and whole blood. [5] Experimental Protocol: FAAS Analysis of Platinum
-
Sample Preparation: Mix an aliquot of the biological fluid (plasma, plasma ultrafiltrate, or whole blood) with a solution of Triton X-100 and Antifoam-B.
-
Analysis:
-
Instrument: Graphite furnace atomic absorption spectrometer with a hollow cathode platinum lamp and Zeeman background correction.
-
Injection: Inject the prepared sample into the FAAS system.
-
-
Quantification: The method demonstrates linearity from 0.05 to 10.0 µg Pt/mL.
Conclusion
Enloplatin represents an effort to modulate the therapeutic properties of platinum-based anticancer drugs by altering the diamine carrier ligand. While its physicochemical and pharmacokinetic properties are well-characterized and closely mirror those of carboplatin, its clinical development was ultimately unsuccessful due to a lack of significant antitumor efficacy. The study of Enloplatin, however, provides valuable insights into the structure-activity relationships of platinum coordination complexes and underscores the critical role of the carrier ligand in determining the biological activity of these compounds. The established analytical methodologies for Enloplatin also contribute to the broader toolkit for the analysis of platinum-based drugs in biological systems.
References
- Amorusi P, Lessard D, Bansal SK, et al. Analysis of enloplatin by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. J Pharm Biomed Anal. 1994;12(8):1023-1033.
- Bitha P, Carvajal SG, Citarella RV, et al. Water-soluble platinum(II) complexes with antitumor activity. J Med Chem. 1989;32(8):2063-2067.
- Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656.
-
Enloplatin. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]
- The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Front Pharmacol. 2020;11:493.
- Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378.
- Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279.
- Wheate NJ, Walker S, Craig GE, Oun R. The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Trans. 2010;39(35):8113-8127.
- Wang D, Lippard SJ. Cellular processing of platinum anticancer drugs.
Sources
- 1. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enloplatin - Wikipedia [en.wikipedia.org]
- 3. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 5. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
